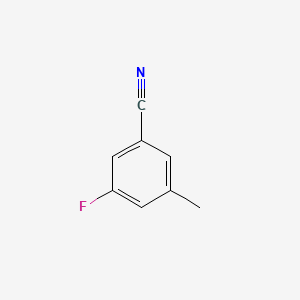

3-Fluoro-5-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUQCZSZQBEHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380936 | |

| Record name | 3-Fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216976-30-6 | |

| Record name | 3-Fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 216976-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-methylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylbenzonitrile, identified by the CAS number 216976-30-6 , is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a benzonitrile core with fluorine and methyl substituents at the meta positions, provides a unique combination of physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.[2] The presence of the fluorine atom, in particular, can profoundly influence the biological activity and pharmacokinetic profile of derivative compounds, making this molecule a key intermediate for drug discovery and development.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering insights for researchers and professionals working with this versatile compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective use in research and development. The compound is a solid at room temperature, with a melting point in the range of 53-56°C.[3] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 216976-30-6 | [3][4] |

| Molecular Formula | C₈H₆FN | [4] |

| Molecular Weight | 135.14 g/mol | [4] |

| Melting Point | 53-56 °C | [3] |

| Boiling Point | 212.6 °C at 760 mmHg | [5] |

| Density | ~1.11 g/cm³ | [6] |

| Appearance | Solid | [3] |

Spectral Data

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, general synthetic strategies for fluorinated benzonitriles can be adapted. One plausible approach involves a multi-step synthesis starting from a readily available precursor like 3,5-lutidine. The synthesis could proceed through oxidation, fluorination, and cyanation steps. The nitrile group offers a versatile handle for a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic utility of this compound.[2]

A conceptual synthetic pathway is outlined below:

Caption: Conceptual synthetic pathway for this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The incorporation of a fluorine atom into a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles.[1] The nitrile group provides a versatile point for further chemical modification, allowing for the construction of a diverse range of molecular architectures.[2]

Materials Science

Fluorinated organic compounds are of growing interest in materials science for the development of advanced materials with unique properties. While specific applications of this compound in this field are not extensively documented, its structural motifs suggest potential use in the synthesis of specialty polymers, liquid crystals, and other functional materials.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Hazard Statements: [3]

-

H302+H312: Harmful if swallowed or in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier for comprehensive and up-to-date safety and handling information before working with this compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in drug discovery, agrochemical development, and materials science. Its unique combination of a reactive nitrile group and the modulating effects of a fluorine substituent make it an attractive starting point for the synthesis of novel and functional molecules. As with any reactive chemical, proper safety precautions are paramount when handling this compound. This guide provides a foundational understanding of its properties and applications, intended to support the innovative work of researchers and scientists in the chemical sciences.

References

- Alachem Co., Ltd. 216976-30-6 | this compound. [Link]

- ChemBK. CAS 216976-30-6. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Chemical Synthesis. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Role of this compound. [Link]

Sources

3-Fluoro-5-methylbenzonitrile structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Fluoro-5-methylbenzonitrile

Abstract: this compound is a key fluorinated building block in modern organic synthesis, finding extensive application in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern—a nitrile, a fluorine atom, and a methyl group on an aromatic ring—imparts specific physicochemical properties that are highly valued in drug discovery for enhancing metabolic stability and binding affinity.[2] This guide provides a comprehensive, in-depth analysis of the core analytical methodologies required for the unambiguous structural elucidation and characterization of this versatile intermediate. Tailored for researchers and drug development professionals, this document moves beyond mere procedural descriptions to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to quality assessment.

Foundational Chemical Profile

A complete understanding of a compound begins with its fundamental properties. This compound, also known as 3-cyano-5-fluorotoluene, is a solid at room temperature. Its structural and physical properties are summarized below.

Molecular Structure

The arrangement of the nitrile, fluorine, and methyl groups at the 1, 3, and 5 positions of the benzene ring creates a unique electronic and steric environment. This structure is the basis for its reactivity and its characteristic spectroscopic fingerprint.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 216976-30-6 | [2] |

| Molecular Formula | C₈H₆FN | [3] |

| Molecular Weight | 135.14 g/mol | [3][4] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Melting Point | 47-51 °C | [4] |

| Purity | Typically ≥97-99% (GC) | [1][4] |

Spectroscopic Characterization: A Multi-Technique Approach

The definitive confirmation of the structure and purity of this compound necessitates a correlated, multi-technique spectroscopic approach. No single method provides all the necessary information; instead, the collective data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) create a self-validating analytical workflow.

Logical Workflow for Structural Characterization

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Causality: IR spectroscopy is the ideal first-pass analytical technique. It probes the vibrational frequencies of covalent bonds, providing a rapid and definitive fingerprint of the functional groups present. For this compound, this allows for the immediate confirmation of the critical nitrile group and the carbon-fluorine bond, which are the most characteristic features of the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).

-

Pellet Formation: The mixture is pressed under high pressure (8-10 tons) in a die to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the spectrometer's sample holder, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. A background spectrum of air is recorded first and automatically subtracted.

Data Interpretation & Expected Results: The IR spectrum is analyzed for the presence of characteristic absorption bands. For benzonitrile derivatives, these bands are well-defined.[6][7][8]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| C≡N Stretch | Nitrile | 2240 - 2220 | A strong, sharp absorption. This is a key diagnostic peak for any nitrile-containing compound.[7][9] |

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Multiple weak to medium bands characteristic of sp² C-H bonds.[8] |

| C-H Stretch (Aliphatic) | Methyl C-H | 2980 - 2850 | Weak to medium bands corresponding to the methyl group.[6] |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Several medium to strong bands from the benzene ring skeletal vibrations. |

| C-F Stretch | Aryl Fluoride | 1250 - 1000 | A strong absorption band. The exact position is sensitive to the aromatic environment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Principle & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A full suite of NMR experiments provides an interlocking web of data that confirms the substitution pattern and rules out isomeric impurities.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as a reference standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H, ¹³C, and ¹⁹F spectra are acquired. For ¹³C NMR, a longer acquisition time is often required due to the low natural abundance of the ¹³C isotope.[10]

Interpretation & Expected Results: The ¹H NMR spectrum reveals the number and environment of all protons. Due to the molecule's symmetry, the three aromatic protons are chemically distinct.

| Proton Environment | Integration | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H (position 2) | 1H | 7.3 - 7.5 | Doublet of Doublets (dd) or Triplet (t) | JH-H ≈ 2-3 Hz, JH-F ≈ 8-10 Hz |

| Aromatic H (position 4) | 1H | 7.2 - 7.4 | Doublet of Doublets (dd) or Triplet (t) | JH-H ≈ 2-3 Hz, JH-F ≈ 5-7 Hz |

| Aromatic H (position 6) | 1H | 7.3 - 7.5 | Singlet (s) or narrow multiplet | JH-H ≈ 2-3 Hz |

| Methyl (CH₃) | 3H | 2.3 - 2.5 | Singlet (s) | N/A |

Causality Note: The aromatic protons are split by both neighboring protons (ortho/meta H-H coupling) and the fluorine atom (H-F coupling). The magnitude of H-F coupling depends on the number of bonds separating the atoms, providing crucial evidence for the substitution pattern.

Interpretation & Expected Results: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F), a definitive marker for its location.

| Carbon Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected JC-F (Hz) |

| C-F (C3) | 161 - 164 | Doublet (d) | ~250 |

| C-CN (C1) | 112 - 115 | Doublet (d) | ~15-20 |

| C-CH₃ (C5) | 140 - 143 | Doublet (d) | ~8-10 |

| Aromatic C-H (C2, C4, C6) | 115 - 135 | 3 separate signals, each a doublet | ~3-25 |

| C≡N | 117 - 119 | Singlet (s) or narrow doublet | Small |

| CH₃ | 20 - 22 | Singlet (s) or narrow doublet | Small |

Causality Note: The sp² carbons of the aromatic ring appear in the 110-165 ppm range, while the sp³ methyl carbon is found upfield (~20 ppm).[10][11] The electronegative fluorine atom strongly deshields the carbon it is directly attached to, causing a downfield shift and a characteristically large one-bond coupling constant (¹JC-F).

Principle & Causality: ¹⁹F is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[12][13] The chemical shift of fluorine is extremely sensitive to its electronic environment, providing an excellent probe for purity and structural confirmation.[12][14]

Interpretation & Expected Results: A single signal is expected in the ¹⁹F NMR spectrum. This signal will be split into a multiplet (likely a triplet of triplets or a complex multiplet) due to coupling with the two ortho-protons (H2, H4) and the one meta-proton (H6).

| Fluorine Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -105 to -115 (vs. CFCl₃) | Triplet of Triplets (tt) or Multiplet (m) |

Causality Note: The chemical shift range for aryl fluorides is well-established.[15][16] The observed multiplicity directly confirms the presence of three protons on the adjacent carbon atoms, consistent with the proposed 1,3,5-substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Principle & Causality: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most fundamental pieces of identifying information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively stable molecules. The sample is bombarded with high-energy electrons, causing it to lose an electron and form a positive molecular ion (M⁺•).

-

Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the relative abundance of each ion.

Data Interpretation & Expected Results:

-

Molecular Ion (M⁺•): A prominent peak should be observed at an m/z corresponding to the molecular weight of C₈H₆FN, which is approximately 135.14.

-

High-Resolution MS (HRMS): The measured exact mass should be very close to the calculated value (e.g., for [M+H]⁺, C₈H₇FN⁺, calc. 136.0562). This confirms the elemental composition.

-

Fragmentation Pattern: The molecular ion may fragment into smaller, characteristic ions. Common fragmentation patterns for similar molecules can involve the loss of HCN (m/z 27) or cleavage of the methyl group. The fragmentation of fluorinated aromatic compounds can be complex but provides additional structural confirmation.[17]

Safety and Handling

As a responsible scientist, understanding the hazards and proper handling procedures for any chemical is paramount.

Hazard Profile:

-

Toxicity: Benzonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[18][19]

-

Irritation: The compound may cause skin and serious eye irritation.[18][19]

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][19]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][20]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][20]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

Conclusion

The structural characterization of this compound is a clear example of the power of a synergistic, multi-faceted analytical approach. While IR spectroscopy provides a quick confirmation of key functional groups, it is the detailed, interlocking data from ¹H, ¹³C, and ¹⁹F NMR that builds the definitive structural map. Mass spectrometry provides the final, crucial confirmation of molecular weight and elemental composition. By understanding the principles behind each technique and how the data collectively validates the structure, researchers can ensure the quality and identity of this important synthetic intermediate, thereby accelerating progress in pharmaceutical and agrochemical development.

References

-

PubChem. 3-Fluoro-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzonitrile. Chem-Impex International. [Link]

-

PubChem. 3-Fluoro-5-methoxy-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... [Link]

-

Rajalakshmi, K. et al. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]

-

Gámez, F. et al. Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Astrophysical Journal. [Link]

-

NIST. 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. [Link]

-

Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

-

PubChem. 3-Fluoro-5-[methyl(propyl)amino]benzonitrile. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Role of this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Chemical Synthesis. [Link]

-

National Center for Biotechnology Information. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. [Link]

-

Gerig, J. T. Fluorine NMR. eMagRes. [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Ottawa. 19F NMR Reference Standards. [Link]

-

PubChem. 3-Fluoro-5-formylbenzonitrile. National Center for Biotechnology Information. [Link]

-

ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

-

University of Ottawa. 19Fluorine NMR. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]

- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Supporting Information. General procedure for the synthesis of product 3. [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

NIST. 5-Fluoro-2-methylbenzonitrile. NIST Chemistry WebBook. [Link]

-

PubChem. 3-Fluoro-5-(pentoxymethyl)benzonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]

- 4. 3-フルオロ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. biophysics.org [biophysics.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. azom.com [azom.com]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. colorado.edu [colorado.edu]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. biosynth.com [biosynth.com]

- 20. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 3-Fluoro-5-methylbenzonitrile

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical and agrochemical development, substituted benzonitriles represent a class of critical building blocks and intermediates. Their utility is often dictated by the nature and position of substituents on the aromatic ring, which modulate properties like lipophilicity, metabolic stability, and biological activity.[1] The subject of this guide, 3-Fluoro-5-methylbenzonitrile (CAS No. 216976-30-6), is one such molecule where the interplay between an electron-withdrawing fluorine atom and an electron-donating methyl group creates a unique electronic environment.[2]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to unambiguously confirm the structure and purity of this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the expected spectral data. This approach mirrors the predictive analysis routinely employed by researchers in structural elucidation, providing a robust framework for scientists working with novel or sparsely documented compounds.

Molecular Structure and Analytical Overview

A precise analytical strategy begins with a clear understanding of the target molecule's structure. The numbering convention used throughout this guide is established below.

Caption: IUPAC numbering for this compound.

Each spectroscopic method offers a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework, revealing the electronic environment of each nucleus and their connectivity through spin-spin coupling.

-

IR Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies, such as the nitrile (C≡N) and carbon-fluorine (C-F) bonds.

-

Mass Spectrometry determines the molecular weight and provides structural clues through analysis of fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise substitution pattern on the aromatic ring. The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar aromatic compounds due to its excellent solubilizing power and relatively simple residual solvent signal.[3]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. Ensure no solid material remains.

-

Analysis: Insert the sample into the NMR spectrometer. Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum.

Proton (¹H) NMR Spectroscopy: Interpretation

The ¹H NMR spectrum is predicted to show signals for three distinct aromatic protons and one methyl group. The chemical shifts are governed by the inductive withdrawal of the fluorine and the hyperconjugative donation of the methyl group.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-2 | ~7.35 | d (doublet) | 1H | ⁴J(H-F) ≈ 8-10 Hz |

| H-4 | ~7.20 | s (singlet, broad) | 1H | |

| H-6 | ~7.28 | d (doublet) | 1H | ⁴J(H-F) ≈ 8-10 Hz |

| -CH₃ | ~2.40 | s (singlet) | 3H |

Expertise & Causality:

-

Aromatic Protons (H-2, H-4, H-6): The protons are situated meta to each other, so significant H-H coupling is not expected. However, the fluorine atom will couple to the protons at the H-2 and H-6 positions through four bonds (⁴J(H-F)), splitting them into doublets.[4] The H-4 proton is too distant to show significant coupling to fluorine and will likely appear as a broad singlet. The exact chemical shifts are a balance of effects: the fluorine deshields all protons, while the methyl group provides slight shielding, particularly to the ortho (H-4, H-6) and para (H-2) positions.

-

Methyl Protons (-CH₃): The methyl group protons are attached to an sp² hybridized carbon and are expected to appear as a sharp singlet around 2.40 ppm, a typical region for methyl groups on an aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum provides a direct count of unique carbon environments and offers invaluable information through carbon-fluorine coupling constants.

| Predicted ¹³C NMR Data (101 MHz, CDCl₃) | |||

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J(C-F), Hz) |

| C-CN | ~118 | d (doublet) | ⁴J ≈ 3-4 Hz |

| C-1 | ~113 | d (doublet) | ²J ≈ 20-25 Hz |

| C-2 | ~118 | d (doublet) | ²J ≈ 20-25 Hz |

| C-3 | ~162 | d (doublet) | ¹J ≈ 245-255 Hz |

| C-4 | ~125 | d (doublet) | ³J ≈ 7-9 Hz |

| C-5 | ~141 | d (doublet) | ³J ≈ 7-9 Hz |

| C-6 | ~130 | s (singlet) | - |

| -CH₃ | ~21 | s (singlet) | - |

Expertise & Causality:

-

Carbon-Fluorine Coupling: The most diagnostic feature is the large one-bond coupling (¹J) between C-3 and the directly attached fluorine, predicted to be in the 245-255 Hz range.[5] This signal will be a prominent doublet and serves as an unambiguous marker for the C-F bond. Couplings over two (²J), three (³J), and even four bonds are also expected, providing further confirmation of the substitution pattern.

-

Nitrile Carbon (C-CN): The nitrile carbon typically appears in the 115-120 ppm region.[6] It is expected to show a small four-bond coupling to fluorine.

-

Substituted Carbons (C-1, C-3, C-5): C-3 will be significantly downfield due to the direct attachment of the electronegative fluorine. C-1 (bearing the nitrile) and C-5 (bearing the methyl group) will also have their chemical shifts influenced by these substituents.

-

Unsubstituted Carbons (C-2, C-4, C-6): These carbons will show shifts and C-F couplings consistent with their position relative to the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique as it requires no sample preparation.

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Interpretation of Key IR Absorptions

| Predicted IR Data | ||

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-F Stretch |

Expertise & Causality:

-

Nitrile Stretch (C≡N): The most characteristic peak in the spectrum will be a strong, sharp absorption band around 2230 cm⁻¹.[7] Its position is influenced by conjugation with the aromatic ring, which typically lowers the frequency compared to aliphatic nitriles.[8] The electronic effects of the fluoro and methyl groups cause minor shifts but do not change the fundamental diagnostic nature of this band.[9]

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the compound.[10]

-

Carbon-Fluorine Stretch (C-F): A strong absorption band in the 1200-1300 cm⁻¹ region is indicative of the C-F bond, providing direct evidence for the fluorination of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on how the molecule fragments under energetic conditions. Electron Ionization (EI) is a classic technique that induces reproducible fragmentation, creating a molecular fingerprint.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[11]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Interpretation of Mass Spectrum and Fragmentation

The molecular formula C₈H₆FN gives a molecular weight of 135.14 g/mol .[2]

| Predicted Mass Spectrum Data | ||

| m/z | Proposed Identity | Fragmentation Pathway |

| 135 | [C₈H₆FN]⁺• | Molecular Ion (M⁺•) |

| 134 | [C₈H₅FN]⁺ | Loss of ·H from M⁺• |

| 108 | [C₇H₅F]⁺• | Loss of HCN from M⁺• |

| 91 | [C₆H₄F]⁺ | Loss of ·CH₃, then HCN |

Expertise & Causality:

-

Molecular Ion (M⁺•, m/z 135): The presence of a peak at m/z 135 is the primary confirmation of the compound's molecular weight. Aromatic systems typically show a prominent molecular ion peak due to the stability of the ring system.[12]

-

Key Fragmentation Pathways: A common fragmentation pathway for aromatic nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), which would lead to a fragment at m/z 108.[11] Another expected fragmentation is the loss of a hydrogen radical (1 Da) from the methyl group to form a stable fluorobenzyl-type cation at m/z 134.

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is a synergistic process that relies on the convergence of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and C-F/H-F coupling patterns, provide an unambiguous map of the molecule's carbon-hydrogen framework. FTIR spectroscopy confirms the essential nitrile and fluoro functional groups through their distinct vibrational absorptions. Finally, mass spectrometry verifies the molecular weight and supports the structure through logical fragmentation patterns. Together, these techniques provide a comprehensive and self-validating analytical package, equipping researchers with the necessary data to confidently verify the identity and purity of this valuable synthetic intermediate.

References

-

Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. Available at: [Link]

-

Su, Y. T., & Liu, Y. H., et al. (2013). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Chemical Physics, 138(21). Available at: [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10630684, 3-Fluoro-5-methoxybenzonitrile. Retrieved from [Link].

-

ResearchGate. (2006). N-15 NMR chemical shifts of ring substituted benzonitriles. Available at: [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519037, 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89162592, 3-Fluoro-5-methoxy-2-methylbenzonitrile. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102815312, 3-Fluoro-5-[methyl(propyl)amino]benzonitrile. Retrieved from [Link].

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112558820, 3-Fluoro-5-(pyridin-3-yloxymethyl)benzonitrile. Retrieved from [Link].

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81543785, 3-Fluoro-5-(pentoxymethyl)benzonitrile. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 113740378, 3-Fluoro-5-(5-methylhexylamino)benzonitrile. Retrieved from [Link].

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102815122, 3-Fluoro-5-(4-methylanilino)benzonitrile. Retrieved from [Link].

-

University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102816390, 3-Fluoro-5-(thiophen-3-ylmethylamino)benzonitrile. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102818885, 3-Fluoro-5-(piperidin-3-ylmethylamino)benzonitrile. Retrieved from [Link].

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

3-Fluoro-5-methylbenzonitrile: A Versatile Synthon for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-fluoro-5-methylbenzonitrile, a key building block in modern organic synthesis. Its unique trifunctional substitution pattern—comprising a nitrile, a fluorine atom, and a methyl group at the 1, 3, and 5 positions of the benzene ring, respectively—offers a versatile platform for the construction of complex molecular architectures. We will delve into the synthesis of this compound, its characteristic reactivity, and its applications in the development of pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal and materials chemistry to modulate their physicochemical and biological properties.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[2] The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles.[3][4]

This compound (CAS: 216976-30-6) has emerged as a particularly useful building block due to the interplay of its three functional groups.[2] The electron-withdrawing nature of the fluorine and nitrile groups influences the reactivity of the aromatic ring, while the methyl group offers a site for further functionalization. This guide will provide a comprehensive overview of the synthesis and synthetic applications of this valuable compound.

Synthesis of this compound

While several synthetic routes to substituted benzonitriles have been reported, a common and reliable method for the preparation of this compound is the Sandmeyer reaction, starting from the readily available 3-fluoro-5-methylaniline.[5]

The Sandmeyer Reaction: A Plausible Synthetic Route

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group on an aromatic ring into a wide range of functionalities, including nitriles, via a diazonium salt intermediate.[5]

Conceptual Workflow for the Synthesis of this compound via the Sandmeyer Reaction

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the Sandmeyer reaction, adapted from established procedures for the synthesis of aryl nitriles.[5]

Materials:

-

3-Fluoro-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Toluene

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 3-fluoro-5-methylaniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and warmed.

-

The cold diazonium salt solution is slowly added to the warm copper cyanide solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is heated to facilitate the complete decomposition of the diazonium salt.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with toluene. The combined organic layers are washed with water and a dilute sodium carbonate solution, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the nitrile, the methyl group, and the aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile precursor to several important functional groups.

The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[6] This transformation is valuable for introducing a carboxylic acid moiety, a common pharmacophore.

General Protocol for Acid-Catalyzed Hydrolysis:

-

A mixture of this compound and aqueous sulfuric acid (e.g., 50% v/v) is heated at reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated 3-fluoro-5-methylbenzoic acid is collected by filtration, washed with cold water, and dried.

The nitrile group can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6] This provides access to benzylamine derivatives, which are important intermediates in drug synthesis.

General Protocol for Reduction with LiAlH₄:

-

To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent.

-

The solvent is removed under reduced pressure to yield the crude (3-fluoro-5-methylphenyl)methanamine, which can be further purified by distillation.

Reactions of the Methyl Group

The benzylic protons of the methyl group are susceptible to radical halogenation, providing a handle for further functionalization.

A notable application of a related isomer, 3-fluoro-4-methylbenzonitrile, is its benzylic bromination in the synthesis of a key starting material for the drug danuglipron.[7] A similar transformation can be envisioned for this compound.

Workflow for Benzylic Bromination and Subsequent Hydrolysis

Caption: A potential pathway for the functionalization of the methyl group.

Detailed Experimental Protocol for Benzylic Bromination (Adapted from a related system): [7]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Radical initiator (e.g., AIBN or light)

-

Acetonitrile

-

Calcium Carbonate (CaCO₃)

-

Water

Procedure:

-

Bromination: A solution of this compound and the brominating agent in acetonitrile is treated with a radical initiator or exposed to a suitable light source. The reaction is heated to an appropriate temperature (e.g., 60-80 °C).

-

The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC-MS).

-

Hydrolysis: Upon completion of the bromination, the reaction mixture is treated with water and a mild base such as calcium carbonate and heated to effect hydrolysis of the benzylic bromide to the corresponding alcohol.

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by crystallization or chromatography.

Reactions of the Aromatic Ring

The fluorine atom on the electron-deficient aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), although this is less common than reactions at the nitrile and methyl groups. The electron-withdrawing nature of the nitrile group activates the ring towards nucleophilic attack.[8]

Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are prevalent in a range of biologically active molecules.

Pharmaceutical Applications

Fluorinated benzonitriles are key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.[8] The this compound scaffold can be elaborated to produce a diverse library of compounds for screening against various biological targets.

Agrochemical Applications

The unique properties conferred by fluorine and the benzonitrile moiety are also highly valued in the agrochemical industry.[9] These groups can enhance the efficacy and selectivity of herbicides and pesticides.

Summary of Physicochemical Properties

| Property | Value |

| CAS Number | 216976-30-6 |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥99.0% (GC)[2] |

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The ability to selectively functionalize the nitrile, methyl, and aromatic components of the molecule makes it an indispensable tool for researchers in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, demonstrating its significant potential for the development of novel and innovative chemical entities.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Organic Synthesis: The Role of this compound. Retrieved from [Link]

-

Baldwin, A. F., et al. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

-

Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(21), 7902-7917. Retrieved from [Link]

-

Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

- Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Gillard, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8334. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Chemical Synthesis. Retrieved from [Link]

- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. CN101337911A.

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. nbinno.com [nbinno.com]

Electronic properties of 3-fluoro-5-methylbenzonitrile

An In-Depth Technical Guide to the Electronic Properties of 3-Fluoro-5-Methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted aromatic nitrile, represents a pivotal structural motif in modern medicinal chemistry and materials science. Its utility as a versatile synthetic intermediate stems from the unique interplay of its functional groups: the electron-withdrawing nitrile and fluoro substituents and the electron-donating methyl group.[1][2] This combination imparts specific electronic characteristics that govern its reactivity, metabolic stability, and intermolecular interactions. Understanding these electronic properties is paramount for rationally designing novel therapeutic agents and advanced materials. This guide provides a comprehensive framework for the theoretical prediction and experimental characterization of the key electronic properties of this compound, offering field-proven insights and detailed, self-validating protocols for its complete electronic workup.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 216976-30-6) has emerged as a valuable building block in synthetic chemistry.[1] Its structure is particularly relevant in drug discovery, where the incorporation of fluorine can enhance critical pharmacological properties such as lipophilicity and metabolic stability, ultimately improving a drug candidate's profile.[1] The nitrile group is a versatile functional handle, capable of being transformed into amines, carboxylic acids, or tetrazoles, expanding its synthetic potential.[1][3]

The electronic landscape of this molecule—defined by properties such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its dipole moment—directly influences its behavior. For a drug development professional, these properties can predict how the molecule will interact with a biological target. For a materials scientist, they can inform the design of organic semiconductors or liquid crystals.[3][4] This guide outlines a robust, integrated approach to fully characterize these critical electronic parameters.

Theoretical Framework: The Influence of Aromatic Substituents

The electronic properties of a substituted benzene ring are a direct consequence of the cumulative effects of its substituents. In this compound, we have a classic case of competing electronic influences.

-

Nitrile Group (-CN): This group is strongly electron-withdrawing through both resonance (mesomeric) and inductive effects. It deactivates the aromatic ring towards electrophilic substitution and significantly lowers the energy of the molecule's π-orbitals.

-

Fluoro Group (-F): Fluorine is the most electronegative element, making it strongly electron-withdrawing by induction. However, it possesses lone pairs that can be donated to the ring through a weaker, opposing resonance effect. In benzonitrile derivatives, the inductive effect typically dominates.

-

Methyl Group (-CH₃): This group is weakly electron-donating through induction and hyperconjugation, slightly activating the ring.

The specific meta arrangement of these groups on the benzonitrile core creates a unique electronic and electrostatic profile. A primary goal of characterization is to quantify these net effects.

Predictive Characterization via Computational Chemistry

Before committing to laboratory synthesis and analysis, a robust computational investigation provides invaluable predictive data. Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately modeling the electronic structure of organic molecules.[5][6]

Rationale for Methodology

The choice of a DFT functional and basis set is critical for accuracy. The B3LYP functional is a well-established hybrid functional that provides a good balance of accuracy and computational cost for many organic systems.[3][7] The 6-311++G(d,p) basis set is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to correctly model bonding environments, making it suitable for this molecule.[6][7]

Detailed Protocol: DFT Calculation Workflow

This protocol outlines the steps to calculate the geometric and electronic properties of this compound.

-

Molecule Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Use tight convergence criteria for both energy and forces to ensure a true energy minimum is found.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Purpose: Confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain predicted FT-IR vibrational data for comparison with experimental results.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to derive the key electronic properties.

-

Request the following outputs:

-

Molecular Orbital energies (specifically HOMO and LUMO).

-

Dipole moment.

-

Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.

-

Molecular Electrostatic Potential (MEP) map.

-

-

Visualization: Computational Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Organic electronics - Wikipedia [en.wikipedia.org]

- 5. INSIGHT INTO THE ELECTRONIC PROPERTIES OF ORGANIC SEMICONDUCTORS: EXPERIMENTAL MEASURES FROM THE ISOLATED-MOLECULE LEVEL TO THE SOLID-STATE DEVICE LIMIT [repository.arizona.edu]

- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Fluoro-5-methylbenzonitrile, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical considerations and practical methodologies for determining these critical parameters. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed protocols to generate reliable and accurate data. The subsequent sections delve into the molecular characteristics of this compound, its anticipated solubility in various solvent systems, and its stability under different environmental conditions. Furthermore, this guide presents standardized experimental workflows for solubility and stability assessment, complete with data interpretation and visualization techniques.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a substituted aromatic nitrile that has emerged as a significant building block in organic synthesis. Its unique molecular architecture, featuring a fluorine atom, a methyl group, and a nitrile moiety on a benzene ring, imparts a distinct reactivity profile that is highly valuable in the synthesis of complex molecules.[1][2] The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of derivative compounds, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[2] The nitrile group is a versatile functional handle that can be readily converted into other key functionalities such as amines, carboxylic acids, and aldehydes, further expanding its synthetic utility.[1]

A thorough understanding of the solubility and stability of this compound is paramount for its effective application in research and development. Solubility dictates the choice of appropriate solvents for reactions, purification, and formulation, while stability data informs handling, storage, and shelf-life considerations. This guide provides the necessary framework for a systematic evaluation of these properties.

Physicochemical Properties of this compound

While a comprehensive, publicly available dataset of the physicochemical properties of this compound is limited, we can infer some characteristics based on its structure and available information on related compounds.

| Property | Anticipated Value/Characteristic | Source/Rationale |

| Molecular Formula | C₈H₆FN | Based on chemical structure |

| Appearance | Clear liquid or off-white solid | [3] |

| Molecular Weight | 135.14 g/mol | Calculated from atomic weights |

| Density | ~1.12 g/cm³ | [3] |

| Solubility | Expected to be soluble in common nonpolar organic solvents. | [3] |

| Storage | Store in sealed, light-resistant containers below 25°C. | [3] |

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical parameter that influences its behavior in various applications, from reaction kinetics to bioavailability. The presence of both a polar nitrile group and a nonpolar methyl-substituted phenyl ring suggests that this compound will exhibit a range of solubilities in different solvents.

Factors Influencing Solubility

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. Nonpolar solvents are expected to be effective at dissolving this compound due to the largely nonpolar nature of the substituted benzene ring.[3]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be experimentally determined for each solvent system.

-

pH (for aqueous solutions): As a neutral molecule, the aqueous solubility of this compound is not expected to be significantly influenced by pH.

Predicted Solubility in Common Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. It is imperative that these predictions are confirmed through experimental validation.

| Solvent | Solvent Type | Predicted Solubility |

| Water | Aqueous (Polar, Protic) | Low |

| Methanol | Organic (Polar, Protic) | Soluble |

| Ethanol | Organic (Polar, Protic) | Soluble |

| Acetone | Organic (Polar, Aprotic) | Soluble |

| Dichloromethane | Organic (Nonpolar) | Very Soluble |

| Toluene | Organic (Nonpolar) | Very Soluble |

| Hexane | Organic (Nonpolar) | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Very Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[5]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[4][5]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm). Care must be taken to avoid temperature fluctuations during this step, which could cause precipitation.[4]

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Data Analysis: Express the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).[4]

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Degradation Pathways and Handling

Understanding the chemical stability of this compound is crucial for ensuring its quality and integrity throughout its lifecycle. Stability studies are designed to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, potential routes of decomposition can be inferred from the functional groups present in the molecule:

-

Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide.

-

Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially accelerated by light or heat, could lead to degradation.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Recommended Handling and Storage

Based on general chemical safety principles and information for related compounds, the following handling and storage procedures are recommended:

-

Handling: Handle in a well-ventilated area.[6] Wear suitable protective clothing, including gloves and safety goggles.[6][7] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[3][6] Store away from incompatible materials such as strong oxidizing agents.[6] A storage temperature below 25°C is recommended.[3]

Experimental Protocol for Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for developing a stability-indicating analytical method.[8] This involves subjecting the compound to a variety of stress conditions to induce degradation.

Methodology:

-

Prepare Solutions: Prepare solutions of this compound in an appropriate solvent.

-

Apply Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample protected from stress:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Neutralization and Dilution: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples and the control sample using a suitable analytical method, typically a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Supplier in China [nj-finechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. ijsdr.org [ijsdr.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic deployment of 3-Fluoro-5-methylbenzonitrile in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide delves into the multifaceted potential of 3-Fluoro-5-methylbenzonitrile, a versatile fluorinated building block. We will explore its intrinsic value stemming from the unique interplay of its fluoro, methyl, and nitrile functionalities. This guide will illuminate its role as a key synthetic intermediate, drawing on established applications of closely related isomers in the synthesis of clinically significant molecules and advanced diagnostic agents. Through an examination of its reactivity and the rationale behind its use, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Intrinsic Value of the this compound Scaffold

The utility of this compound in medicinal chemistry is not coincidental; it arises from the deliberate combination of three key functional groups on a stable aromatic ring. Each component contributes unique properties that can be exploited to enhance the drug-like characteristics of a molecule.

-

The Fluorine Atom: A Master of Modulation The presence of a fluorine atom is a well-established strategy for improving various pharmaceutical attributes.[1][2][3] Its high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to enhanced binding affinity with target proteins.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1] In the context of this compound, the meta-position of the fluorine atom influences the electronic distribution of the aromatic ring, which can modulate the pKa of other functional groups and fine-tune intermolecular interactions.

-

The Nitrile Group: A Versatile Chemical Handle The nitrile group is a valuable functional group in drug design for several reasons. It is a metabolically robust moiety that can participate in hydrogen bonding as a weak acceptor.[4] Crucially, it serves as a versatile synthetic handle, readily convertible into other key functional groups such as primary amines (via reduction) or carboxylic acids (via hydrolysis).[5] This chemical flexibility allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR).

-

The Methyl Group: A Lipophilic Anchor The methyl group provides a point of lipophilicity, which can be crucial for membrane permeability and oral bioavailability. Its position on the aromatic ring can also be strategically utilized for synthetic transformations. As will be discussed, the benzylic protons of the methyl group are susceptible to radical reactions, providing a pathway for further functionalization.

The combination of these three groups in a single, readily available building block makes this compound a highly attractive starting material for the synthesis of complex and diverse molecular architectures.[5][6]

Key Application Areas and Precedent

While direct incorporation of the this compound scaffold into late-stage clinical candidates is not yet widely documented, the extensive use of its isomers provides a strong rationale for its potential in several key therapeutic and diagnostic areas.

Intermediate in the Synthesis of GLP-1 Receptor Agonists: The Case of Danuglipron

A compelling example of the utility of the fluoromethylbenzonitrile scaffold is the synthesis of Danuglipron, an orally available small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist. While the synthesis utilizes the constitutional isomer 3-fluoro-4-methylbenzonitrile , the chemical principles and synthetic strategies are directly applicable.

The synthesis of a key intermediate for Danuglipron involves the selective functionalization of the methyl group. This highlights the importance of this seemingly simple substituent as a reactive handle for building molecular complexity.

Workflow: Synthesis of Danuglipron Intermediate

Caption: Synthetic workflow for a Danuglipron intermediate.

Experimental Protocol: Photobromination of 3-Fluoro-4-methylbenzonitrile

This protocol is adapted from a reported commercial-scale synthesis and illustrates a key transformation of a fluoromethylbenzonitrile building block.

| Step | Procedure | Rationale |

| 1 | A reactor is charged with acetonitrile under a nitrogen atmosphere. | Acetonitrile is a suitable polar aprotic solvent for this reaction. The inert atmosphere prevents unwanted side reactions. |

| 2 | 3-Fluoro-4-methylbenzonitrile and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are added and stirred until a solution is obtained. | DBDMH serves as a source of bromine radicals under photochemical conditions. |

| 3 | The solution is pumped through a plug flow reactor (PFR) equipped with a light source (e.g., UV lamp). The temperature is maintained at 60-80 °C. | The light initiates the radical chain reaction, leading to the selective bromination of the benzylic methyl group. The elevated temperature increases the reaction rate. |

| 4 | The reaction mixture is then processed to isolate the product, 3-fluoro-4-(bromomethyl)benzonitrile. | Workup typically involves quenching any remaining bromine, extraction, and purification by crystallization or chromatography. |

This example demonstrates the synthetic utility of the methyl group in the fluoromethylbenzonitrile scaffold, a reactivity pattern that can be directly extrapolated to this compound for the synthesis of diverse compound libraries.

Scaffolds for PET Radioligands: Imaging mGluR5 Receptors

The fluorobenzonitrile motif is a privileged scaffold in the development of Positron Emission Tomography (PET) radioligands, particularly for imaging metabotropic glutamate subtype 5 (mGluR5) receptors in the central nervous system.[7] The fluorine atom serves a dual purpose: it can enhance the binding affinity and pharmacokinetic properties of the ligand, and it allows for radiolabeling with the positron-emitting isotope fluorine-18 ([¹⁸F]).

Several potent and selective mGluR5 PET radioligands have been developed based on a 3-fluorobenzonitrile core, such as [¹⁸F]FPEB ([¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile) and [¹⁸F]F-MTEB ([¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile).[5][7] These molecules have shown excellent brain uptake and specific binding to mGluR5-rich regions.[7][8]

The synthesis of these complex molecules often involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Suzuki coupling, to attach a heterocyclic moiety to the fluorobenzonitrile core. The this compound scaffold could be readily adapted for such syntheses, either by using the methyl group as a synthetic handle for further elaboration or by employing the aromatic ring in cross-coupling reactions.

Conceptual Synthetic Pathway for a PET Ligand

Caption: Conceptual pathway for PET ligand synthesis.

General Protocol: Suzuki-Miyaura Cross-Coupling

This general protocol outlines the steps for a Suzuki-Miyaura cross-coupling reaction, which could be used to functionalize a brominated derivative of this compound.[9][10]

| Step | Procedure | Rationale |

| 1 | To a reaction vessel, add the aryl halide (e.g., 3-bromo-5-fluorobenzonitrile), the boronic acid or ester coupling partner, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃). | The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid for transmetalation. |

| 2 | Add a suitable solvent system (e.g., dioxane/water, toluene/water, DMF). | The solvent must be able to dissolve the reactants and facilitate the reaction. Water is often a necessary co-solvent. |

| 3 | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. | Removal of oxygen is critical as it can deactivate the palladium catalyst. |